molecular formula C23H24N4O8S B10857202 HIV-1 inhibitor-45

HIV-1 inhibitor-45

Cat. No.: B10857202
M. Wt: 516.5 g/mol
InChI Key: RBSXWZYRKATMTP-UHFFFAOYSA-N
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Description

HIV-1 inhibitor-45 is a novel compound designed to inhibit the activity of HIV-1 integrase, an enzyme crucial for the replication of the human immunodeficiency virus type 1 (HIV-1). This enzyme facilitates the integration of viral DNA into the host genome, a critical step in the viral life cycle. By targeting HIV-1 integrase, this compound aims to prevent the replication and spread of the virus, offering a potential therapeutic option for individuals living with HIV/AIDS .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-45 typically involves multiple steps, starting with commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions to improve yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

HIV-1 inhibitor-45 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their efficacy and selectivity in inhibiting HIV-1 integrase .

Scientific Research Applications

HIV-1 inhibitor-45 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a model system for studying the inhibition of integrase enzymes and developing new synthetic methodologies.

    Biology: Researchers use this compound to investigate the molecular mechanisms of HIV-1 replication and integration.

    Medicine: The compound is being explored as a potential therapeutic agent for treating HIV/AIDS, with studies focusing on its efficacy, safety, and pharmacokinetics.

    Industry: This compound serves as a lead compound for the development of new antiviral drugs and formulations

Mechanism of Action

HIV-1 inhibitor-45 exerts its effects by binding to the active site of HIV-1 integrase, thereby blocking the enzyme’s ability to catalyze the integration of viral DNA into the host genome. This inhibition prevents the formation of the preintegration complex and subsequent viral replication. The compound specifically targets the integrase enzyme, minimizing off-target effects and enhancing its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

HIV-1 inhibitor-45 can be compared with other integrase inhibitors such as:

Uniqueness

This compound stands out due to its novel chemical scaffold and unique binding mechanism. Unlike other integrase inhibitors, it exhibits a higher selectivity index and potency against both wild-type and mutant strains of HIV-1. This makes it a promising candidate for further development and clinical trials .

Properties

Molecular Formula

C23H24N4O8S

Molecular Weight

516.5 g/mol

IUPAC Name

4-(4-aminophenyl)sulfonyl-N-(furan-2-ylmethyl)-1-(3,4,5-trihydroxybenzoyl)piperazine-2-carboxamide

InChI

InChI=1S/C23H24N4O8S/c24-15-3-5-17(6-4-15)36(33,34)26-7-8-27(23(32)14-10-19(28)21(30)20(29)11-14)18(13-26)22(31)25-12-16-2-1-9-35-16/h1-6,9-11,18,28-30H,7-8,12-13,24H2,(H,25,31)

InChI Key

RBSXWZYRKATMTP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1S(=O)(=O)C2=CC=C(C=C2)N)C(=O)NCC3=CC=CO3)C(=O)C4=CC(=C(C(=C4)O)O)O

Origin of Product

United States

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